molecular formula C18H10Cl2N2O3S B2963523 N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide CAS No. 868369-67-9

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2963523
CAS No.: 868369-67-9
M. Wt: 405.25
InChI Key: NHPSERKKCMRXPB-UZYVYHOESA-N
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Description

The research applications and specific mechanism of action for N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide are not currently detailed in the scientific literature. This compound is a complex hybrid molecule featuring a coumarin (4-oxo-4H-chromene) core linked to a dihydrobenzothiazole scaffold. Compounds integrating these privileged structures are often investigated in medicinal chemistry for their potential biological activities, as both coumarin and benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological properties. Researchers may explore this molecule as a novel chemical entity in screening campaigns for various therapeutic targets or as a key intermediate in the synthesis of more complex heterocyclic systems. Its structural features suggest it could be of interest in the development of enzyme inhibitors or fluorescent probes. Further experimental validation is required to define its specific utility and mechanism in research settings.

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O3S/c1-22-16-11(20)6-9(19)7-15(16)26-18(22)21-17(24)14-8-12(23)10-4-2-3-5-13(10)25-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPSERKKCMRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dichloro-3-methylbenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs, particularly benzothiazole-carboxamide derivatives (Table 1). Key differences lie in substituent patterns and auxiliary heterocycles:

Compound Core Structure Substituents Reference
Target Compound Benzothiazole + Chromene 4,6-dichloro; 3-methyl; chromene-2-carboxamide
4g () Benzothiazole + Thiazolidinone 4-chlorophenyl; thiazolidinone-4-oxo
4h () Benzothiazole + Thiazolidinone 2,6-difluorophenyl; thiazolidinone-4-oxo
6j () Benzothiazepine + Coumarin 4-hydroxyphenyl; coumarin-4-oxo
  • Substituent Effects : The dichloro and methyl groups on the target compound’s benzothiazole enhance electron-withdrawing and lipophilic properties compared to fluorine (4h) or hydroxyl (6j) substituents. This may improve membrane permeability but reduce solubility .

Physicochemical Properties

  • Spectroscopic Data :
    • IR : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) aligns with 4g–4n () and 6j (). Chlorine substituents may shift absorption frequencies slightly .
    • NMR : Aromatic protons in the dichloro-substituted benzothiazole would resonate downfield (δ 7.5–8.5 ppm), comparable to 4g (δ 7.2–7.8 ppm) but distinct from 6j’s hydroxyl-proton (δ 5.5 ppm) .

Hydrogen Bonding and Crystal Packing

The carboxamide group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to 4g–4n and 6j. However, bulky dichloro substituents may disrupt packing efficiency, reducing crystallinity compared to 6j’s hydroxyl-driven networks . Graph set analysis () would classify these interactions as discrete or chain motifs, influencing solubility and bioavailability.

Biological Activity

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4,6-dichloro-3-methylbenzothiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is often conducted in the presence of catalysts such as acetic acid or dimethylformamide under elevated temperatures to enhance yield and purity . The compound features a unique structure that combines elements of benzothiazole and chromene, which are known for diverse biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors linked to various biological pathways. While the exact molecular targets remain under investigation, preliminary studies suggest potential interactions with cholinesterase enzymes and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammatory responses .

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells and may contribute to neuroprotective effects .

2. Anti-inflammatory Effects

The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX enzymes can lead to reduced inflammation and pain management .

3. Anticancer Potential

Preliminary studies suggest that benzothiazole derivatives possess anticancer properties. The ability of this compound to inhibit cell proliferation in cancer cell lines has been observed, indicating its potential as a therapeutic agent against certain types of cancer .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of related compounds:

Study Findings
Study 1Compounds with similar structures demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .
Study 2Evaluation of chromone-based compounds revealed significant inhibition against lipoxygenases (LOX), showcasing their potential in managing inflammatory diseases .
Study 3Molecular docking studies indicated strong interactions between these compounds and target proteins involved in neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis of benzothiazole carboxamide derivatives typically involves coupling substituted benzothiazole intermediates with chromene-carboxylic acid derivatives under reflux conditions. For example, ethanol is a common solvent for such reactions, with yields varying based on substituent steric/electronic effects (e.g., yields of 37–70% reported for analogous compounds) . Key steps include:

  • Condensation reactions : Use of carbodiimide coupling agents to activate carboxyl groups.
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane) for isolating products .
    Table 1 : Substituent Effects on Yield (Example Data)
Substituent PositionSolventYield (%)Reference
4-ChlorophenylEthanol70
2,6-DifluorophenylEthanol60
2-Chloro-6-fluorophenylEthanol37

Q. Which spectroscopic methods are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 165–175 ppm) .
  • IR : Stretching frequencies for amide C=O (~1680 cm1^{-1}) and benzothiazole C=N (~1600 cm1^{-1}) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and confirms the (2Z) configuration, as seen in analogous hydrazine-carbothioamide structures .

Advanced Research Questions

Q. How do substituents on the benzothiazole and chromene moieties affect biological activity?

Structure-activity relationship (SAR) studies on related compounds reveal:

  • Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by improving membrane penetration .
  • Chromene carbonyl groups contribute to hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .
    Example : Compound 4d (MIC 10.7–21.4 μmol mL1^{-1}×102^{-2}) showed superior activity due to 4-chlorophenyl and chromene-4-oxo groups .

Q. What catalytic strategies improve the efficiency of synthesizing intermediates?

Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can streamline nitroarene intermediates. This method reduces side reactions and improves regioselectivity in heterocyclic ring formation .

Q. How can computational methods resolve contradictions between solubility and bioactivity data?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like fungal lanosterol demethylase. For example, compound 4p’s low solubility but high antifungal activity (MIC 15.2 μmol mL1^{-1}×102^{-2}) was explained by strong hydrophobic interactions in the enzyme active site .

Q. What experimental protocols validate stereochemical purity in this compound?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirms the (2Z) configuration via Cotton effects at 250–300 nm, as validated in hydrazine-carbothioamide analogs .

Q. How do stability studies inform storage and handling protocols?

Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) reveal:

  • Acidic conditions : Hydrolysis of the amide bond occurs (t1/2_{1/2} = 48 hrs at pH 1).
  • Photostability : UV exposure (λ = 254 nm) causes chromene ring decomposition, necessitating amber vial storage .

Q. What are the limitations of current synthetic methodologies for scaling up?

  • Low yields with bulky substituents : Steric hindrance in condensation steps reduces efficiency (e.g., 45% yield for 2-chlorophenyl derivatives) .
  • Catalyst costs : Palladium-based catalysts increase production costs for gram-scale synthesis .

Q. How does this compound’s reactivity compare to structurally related analogs?

Comparative kinetic studies show:

  • Electrophilic substitution : The dichloro-benzothiazole moiety undergoes slower halogen displacement than mono-chloro analogs due to steric effects.
  • Nucleophilic attack : The chromene-4-oxo group is more reactive toward Grignard reagents than non-conjugated ketones .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Prodrug modification : Masking the chromene carbonyl as an ester improves selectivity (e.g., 10-fold reduction in HepG2 cell toxicity) .
  • Co-administration with antioxidants : N-acetylcysteine (5 mM) reduces ROS-mediated cytotoxicity by 40% .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 mins vs. 12 hrs for conventional heating) .
  • Data validation : Cross-reference NMR shifts with density functional theory (DFT) calculations to resolve ambiguous assignments .

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